4-(Thiophen-2-yl)oxane-4-carboxylic acid

Recrystallization Purification Formulation

When lead series suffer from poor aqueous solubility, 4-(thiophen-2-yl)oxane-4-carboxylic acid (CAS 880166-18-7) provides a LogP advantage of ~0.5-0.6 units lower than the 4-phenyl analog, translating to a predicted 3- to 4-fold improvement in aqueous solubility. • ΔLogP ≈ 0.5-0.6 vs. 4-phenyl analog; • 60% larger PSA (74.8 vs. 46.53 Ų); • Validated acid chloride protocol (CAS 906352-92-9).

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
CAS No. 880166-18-7
Cat. No. B1320107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-2-yl)oxane-4-carboxylic acid
CAS880166-18-7
Molecular FormulaC10H12O3S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC=CS2)C(=O)O
InChIInChI=1S/C10H12O3S/c11-9(12)10(3-5-13-6-4-10)8-2-1-7-14-8/h1-2,7H,3-6H2,(H,11,12)
InChIKeyVWYOZQWRYINSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thiophen-2-yl)oxane-4-carboxylic acid: Identity and Physicochemical Profile


4-(Thiophen-2-yl)oxane-4-carboxylic acid (CAS 880166-18-7; molecular formula C₁₀H₁₂O₃S; MW 212.27) is a heterocyclic building block comprising a 2‑thienyl group attached to the quaternary C‑4 position of a tetrahydropyran (oxane) ring bearing a carboxylic acid substituent [1]. It belongs to the Maybridge screening collection and is supplied as a 97% purity solid with a well‑defined melting point of 146.5–148.5 °C [2]. Its closest structural comparators include the regioisomeric 3‑thienyl analog (CAS 73812‑13‑2), the 4‑phenyl analog (CAS 182491‑21‑0), and the unsubstituted tetrahydro‑2H‑pyran‑4‑carboxylic acid (CAS 5337‑03‑1). The compound is classified as a heterocyclic carboxylic acid derivative and is primarily employed as a synthetic intermediate for amide, ester, and acid chloride generation in medicinal chemistry campaigns .

4-(Thiophen-2-yl)oxane-4-carboxylic acid: Structural Determinants Against Analog Substitution


Substituting 4-(thiophen-2-yl)oxane-4-carboxylic acid with its closest structural analogs—such as the 4‑phenyl, 3‑thienyl regioisomer, or unsubstituted tetrahydropyran‑4‑carboxylic acid—introduces quantifiable changes in lipophilicity (ΔLogP ≈ 0.5–0.6), polar surface area (ΔPSA ≈ 28 Ų), and crystal lattice energy (Δmp ≈ 18–20 °C) that collectively alter solubility, permeability, and purification behavior [1]. The thiophene sulfur atom is not a passive replacement for a phenyl carbon; it contributes additional hydrogen‑bond acceptor capacity, directional S–π and S–metal coordination potential, and differential electron‑withdrawing effects that shift the acidity of the carboxylic acid group . These physicochemical divergences mean that activity cliffs and property cliffs are probable when interchanging these scaffolds in SAR programs, making direct experimental validation mandatory rather than presuming functional equivalence [2].

4-(Thiophen-2-yl)oxane-4-carboxylic acid: Comparator Evidence for Procurement


Melting Point Elevation for Crystallization Purification

The experimentally measured melting point of 4-(thiophen-2-yl)oxane-4-carboxylic acid is 146.5–148.5 °C [1], which is 18.1–20.1 °C higher than that reported for the 4‑phenyl analog (128.4 °C ). This 18–20 °C elevation facilitates more selective recrystallization from common organic solvents and indicates stronger intermolecular interactions in the crystalline state, potentially conferring superior long‑term solid‑state stability under ambient storage conditions.

Recrystallization Purification Formulation

Lipophilicity Advantage for Aqueous Solubility

The computed lipophilicity of 4-(thiophen-2-yl)oxane-4-carboxylic acid (ACD/LogP = 1.21 ; XLogP3‑AA = 1.3 [1]) is markedly lower than that of the 4‑phenyl analog (LogP = 1.82 [2]). This ΔLogP of 0.52–0.61 log units corresponds to a theoretical ~3.3‑ to 4‑fold reduction in octanol‑water partition coefficient, predicting substantially greater aqueous solubility and reduced non‑specific protein binding for the thienyl compound relative to its phenyl counterpart.

LogP Lipophilicity Aqueous Solubility ADME

Polar Surface Area Impact on Oral Bioavailability

The topological polar surface area (TPSA) of 4-(thiophen-2-yl)oxane-4-carboxylic acid is 74.8–75.0 Ų [1], compared to only 46.53 Ų for the 4‑phenyl analog [2]. This 28.3–28.5 Ų increase (~60% higher) arises primarily from the thiophene sulfur atom acting as an additional hydrogen‑bond acceptor. A PSA below 140 Ų is typically compatible with oral absorption; however, the 28 Ų difference places these two compounds in distinct zones of the PSA–permeability correlation, with the thienyl compound predicted to exhibit lower passive membrane permeability but greater aqueous solubility.

PSA Oral Bioavailability Veber Rules Hydrogen Bonding

pKa Differentiation and Salt Formation

Although no experimental pKa has been reported for 4-(thiophen-2-yl)oxane-4-carboxylic acid, class‑level inference based on the Hammett substituent constants of 2‑thienyl (σₘ ≈ 0.09) versus phenyl (σₘ ≈ 0.06) suggests the thienyl compound is a marginally weaker acid (predicted pKa ≈ 4.0–4.1) than the 4‑phenyl analog (predicted pKa = 3.97 ± 0.20 ). This small but real ΔpKa of ~0.03–0.13 units would shift the ionization equilibrium at physiological pH (7.4) by ~1–3%, altering the fraction of ionized versus neutral species available for passive diffusion.

pKa Ionization Salt Formation Electron-Withdrawing

Validated Acid Chloride Synthesis for Scale-Up

A published procedure demonstrates that 4-(thiophen-2-yl)oxane-4-carboxylic acid is cleanly converted to its acid chloride (4-(2‑thienyl)tetrahydropyran‑4‑carbonyl chloride; CAS 906352‑92‑9) by treatment with thionyl chloride and catalytic DMF in methylene chloride under heating . This validated activation chemistry supports downstream amide, ester, and hydrazide library synthesis. By contrast, no analogous acid chloride preparation has been explicitly reported for the 3‑thienyl regioisomer (CAS 73812‑13‑2), introducing uncertainty regarding its behavior under identical activation conditions.

Acid Chloride Amide Coupling Scale-Up Process Chemistry

4-(Thiophen-2-yl)oxane-4-carboxylic acid: Application Scenarios in Medicinal Chemistry


Solubility-Driven Scaffold Selection

When a lead series suffers from poor aqueous solubility, 4-(thiophen-2-yl)oxane-4-carboxylic acid offers a LogP advantage of ~0.5–0.6 units lower than the 4‑phenyl analog [1], translating to a predicted 3‑ to 4‑fold improvement in aqueous solubility. Combined with its 60% larger PSA (74.8 vs. 46.53 Ų) [2], this compound is the rational choice when the primary optimization goal is reducing LogP-driven insolubility and non‑specific protein binding while retaining a rigid, quaternary sp³‑rich scaffold for three‑dimensional target engagement.

Amide Library Synthesis via Acid Chloride

For medicinal chemistry teams planning to generate diverse amide libraries, 4-(thiophen-2-yl)oxane-4-carboxylic acid is the preferred starting material because its conversion to the acid chloride is experimentally documented (SOCl₂/cat. DMF/CH₂Cl₂/heat ), yielding 4‑(2‑thienyl)tetrahydropyran‑4‑carbonyl chloride (CAS 906352‑92‑9). This validated protocol eliminates the need for in‑house activation method development, accelerating library production timelines compared to analogs lacking published acid chloride procedures.

Crystallization Purification with Elevated Melting Point

The melting point of 4-(thiophen-2-yl)oxane-4-carboxylic acid (146.5–148.5 °C) is 18–20 °C higher than that of the 4‑phenyl analog (128.4 °C) [3]. This property makes the thienyl compound the superior candidate for workflows requiring multiple recrystallization steps, where a higher melting point mitigates losses due to co‑melting and oiling‑out phenomena during cooling, thereby improving isolated yields and purity.

Fragment-Based Libraries with Orthogonal Exit Vectors

In fragment library design, 4-(thiophen-2-yl)oxane-4-carboxylic acid provides a conformationally constrained quaternary center that projects the carboxylic acid, the thiophene ring, and the tetrahydropyran oxygen in three distinct vectors. The 2‑thienyl substitution geometry constrains rotational freedom differently than the 3‑thienyl regioisomer, offering unique exit vector angles for fragment growing and merging strategies [4]. This geometric constraint, combined with the documented acid chloride reactivity, makes it a versatile core for fragment elaboration.

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